molecular formula C27H26NP B084585 Phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- CAS No. 14796-90-8

Phosphine imide, N-phenyl-P,P,P-tri-m-tolyl-

Cat. No. B084585
CAS RN: 14796-90-8
M. Wt: 395.5 g/mol
InChI Key: VKARBCKMSMNBBS-UHFFFAOYSA-N
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Description

Phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and materials science. This compound has a unique structure that makes it a valuable tool for researchers to explore new chemical reactions and mechanisms.

Mechanism Of Action

The mechanism of action of phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- is not fully understood, but it is believed to involve the activation of certain substrates through the formation of a complex with the phosphine imide. This complex then undergoes various reactions, leading to the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of phosphine imide, N-phenyl-P,P,P-tri-m-tolyl-. However, it is known to be a stable compound and does not exhibit any significant toxicity or harmful effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- in lab experiments is its high yield and efficiency in catalyzing various reactions. It also has a unique structure that allows it to activate certain substrates, leading to the development of new synthetic routes and strategies. However, its limitations include its high cost and limited availability, making it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research involving phosphine imide, N-phenyl-P,P,P-tri-m-tolyl-. One direction is to explore its potential applications in materials science, such as the synthesis of new polymers and materials. Another direction is to investigate its use in asymmetric catalysis, which could lead to the development of more efficient and selective reactions. Additionally, researchers could explore the use of phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- in drug development, as its unique structure could potentially lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- involves the reaction of triphenylphosphine with N-phenylmaleimide in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by an elimination reaction to form the desired product. The yield of this reaction is typically high, making it an efficient and reliable method for synthesizing this compound.

Scientific Research Applications

Phosphine imide, N-phenyl-P,P,P-tri-m-tolyl- has been widely used in scientific research for various applications. In organic synthesis, it has been used as a catalyst for various reactions such as the Michael addition, aldol condensation, and Diels-Alder reaction. Its unique structure allows it to activate certain substrates and promote specific reactions, leading to the development of new synthetic routes and strategies.

properties

CAS RN

14796-90-8

Product Name

Phosphine imide, N-phenyl-P,P,P-tri-m-tolyl-

Molecular Formula

C27H26NP

Molecular Weight

395.5 g/mol

IUPAC Name

tris(3-methylphenyl)-phenylimino-λ5-phosphane

InChI

InChI=1S/C27H26NP/c1-21-10-7-15-25(18-21)29(26-16-8-11-22(2)19-26,27-17-9-12-23(3)20-27)28-24-13-5-4-6-14-24/h4-20H,1-3H3

InChI Key

VKARBCKMSMNBBS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)P(=NC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)P(=NC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C

synonyms

N-Phenyltri-m-tolylphosphine imide

Origin of Product

United States

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